![molecular formula C11H6F17NO4S B12306271 2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(trideuteriomethyl)amino]acetic acid CAS No. 1400690-70-1](/img/structure/B12306271.png)
2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(trideuteriomethyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(trideuteriomethyl)amino]acetic acid is a fluorinated organic compound It is characterized by the presence of a long perfluorinated chain, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(trideuteriomethyl)amino]acetic acid typically involves multiple steps:
Fluorination: The starting material, often an octylsulfonyl compound, undergoes fluorination to introduce the perfluorinated chain.
Deuteration: The methyl group is selectively deuterated using deuterium gas or deuterated reagents.
Amination: The sulfonyl group is converted to a sulfonylamino group through a reaction with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(trideuteriomethyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfoxide or sulfide.
Substitution: The fluorinated chain can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfonic acids, sulfoxides, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(trideuteriomethyl)amino]acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the production of specialized materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(trideuteriomethyl)amino]acetic acid involves its interaction with molecular targets through its fluorinated chain and sulfonylamino group. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound’s unique structure allows it to interact with hydrophobic and hydrophilic environments, making it versatile in its applications.
Comparison with Similar Compounds
Similar Compounds
- 2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylmethyl]acetic acid
- 2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino]propionic acid
Uniqueness
2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(trideuteriomethyl)amino]acetic acid is unique due to the presence of the trideuteriomethyl group, which imparts distinct isotopic properties. This makes it valuable in studies involving isotopic labeling and tracing. Additionally, the combination of the fluorinated chain and sulfonylamino group provides a unique set of chemical and physical properties not found in similar compounds.
Properties
CAS No. |
1400690-70-1 |
|---|---|
Molecular Formula |
C11H6F17NO4S |
Molecular Weight |
574.23 g/mol |
IUPAC Name |
2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(trideuteriomethyl)amino]acetic acid |
InChI |
InChI=1S/C11H6F17NO4S/c1-29(2-3(30)31)34(32,33)11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26/h2H2,1H3,(H,30,31)/i1D3 |
InChI Key |
QNDHIRFIMVNHBN-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(=O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


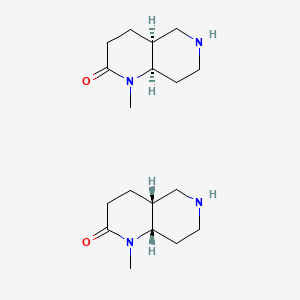
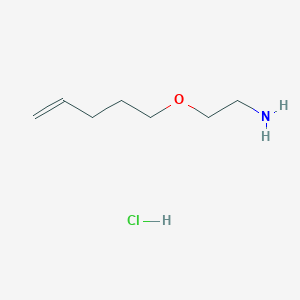
![2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B12306199.png)
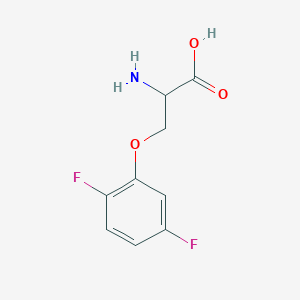
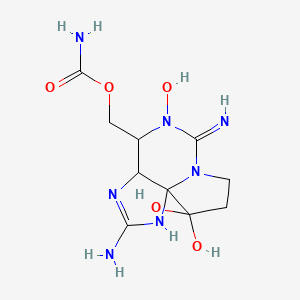
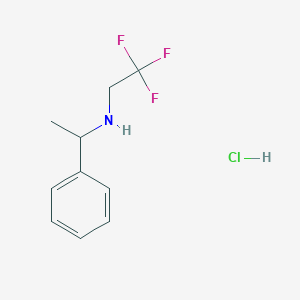
![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B12306227.png)
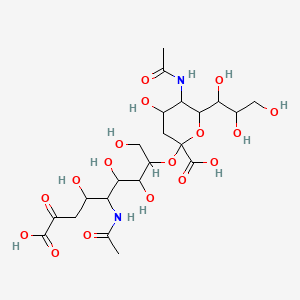

![3-(4-Hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12306235.png)
![2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol](/img/structure/B12306242.png)
![(2S)-2-[(4-{[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}phenyl)formamido]-4-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]butanoic acid](/img/structure/B12306252.png)
![1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;dimethyl(phenyl)phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B12306254.png)

